![molecular formula C19H17N5OS B2906319 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1226448-94-7](/img/structure/B2906319.png)
4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a quinoline moiety linked to a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pyrrole group. The thiadiazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Shares the pyrrole moiety but differs in the overall structure and functional groups.
2-(1H-pyrazol-1-yl)pyridine: Contains a similar heterocyclic structure but with a pyrazole ring instead of a thiadiazole ring.
Uniqueness
4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-propyl-N-(2-pyrrol-1-ylquinolin-8-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-6-15-18(26-23-22-15)19(25)20-14-8-5-7-13-9-10-16(21-17(13)14)24-11-3-4-12-24/h3-5,7-12H,2,6H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJASPNNDZHKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
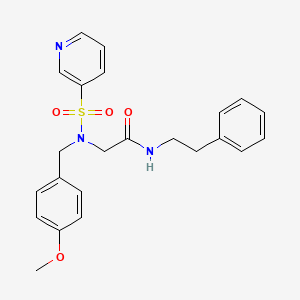
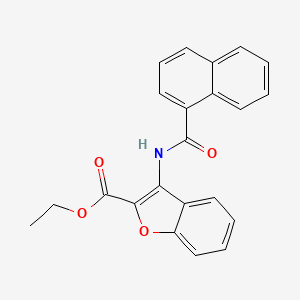
![1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2906239.png)
![5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B2906243.png)
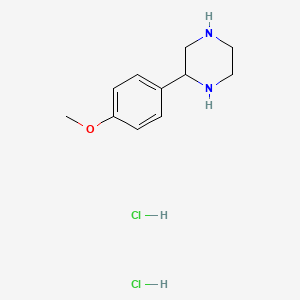
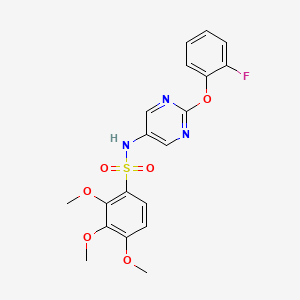
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide](/img/structure/B2906247.png)
![N-[3-(dimethylamino)propyl]-3-nitro-4-(piperidin-1-yl)benzene-1-sulfonamide](/img/structure/B2906249.png)
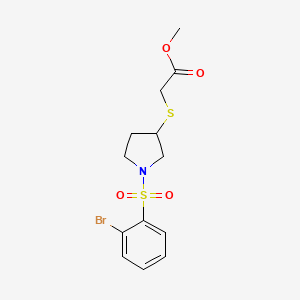
![3-[(1-benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine](/img/structure/B2906251.png)
![3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2906253.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2906255.png)
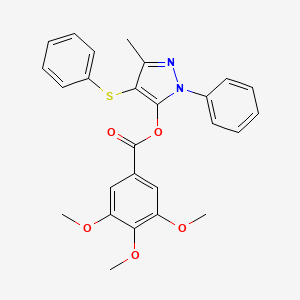
![N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906258.png)
